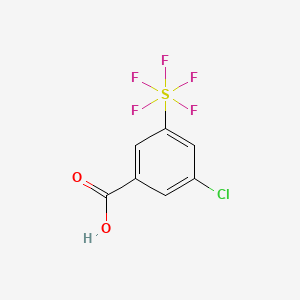

3-Chloro-5-(pentafluorosulfur)benzoic acid

Descripción general

Descripción

3-Chloro-5-(pentafluorosulfur)benzoic acid is a specialized organic compound characterized by the presence of a chlorine atom and a pentafluorosulfur group attached to a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(pentafluorosulfur)benzoic acid typically involves the chlorination of benzoic acid derivatives followed by the introduction of the pentafluorosulfur group. One common method is the reaction of 3-chlorobenzoic acid with sulfur tetrafluoride (SF4) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of specialized reactors and catalysts to ensure high yield and purity. The process requires careful control of temperature, pressure, and reaction time to achieve the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-5-(pentafluorosulfur)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions with reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or their derivatives.

Reduction: Production of alcohols or other reduced forms.

Substitution: Generation of various substituted benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry 3-Chloro-5-(pentafluorosulfur)benzoic acid serves as a building block in organic synthesis and as a reagent in various chemical reactions.

- Biology This compound is employed in the study of enzyme inhibition and as a probe in biochemical assays.

- Medicine It is investigated for potential therapeutic properties and as a precursor in drug synthesis.

- Industry this compound is utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Organic Synthesis

This compound is a versatile intermediate in synthesizing complex molecules. The synthetic routes typically involve the chlorination of benzoic acid derivatives, followed by the introduction of the pentafluorosulfur group. A common method involves reacting 3-chlorobenzoic acid with sulfur tetrafluoride (SF4) under controlled conditions.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution:

- Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used. The products formed are carboxylic acids or their derivatives.

- Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed. This leads to the production of alcohols or other reduced forms.

- Substitution: Nucleophilic substitution reactions with reagents like sodium hydroxide (NaOH) or other strong bases result in various substituted benzoic acid derivatives.

Pharmaceutical Research

In pharmacology, 3-Chloro-5-(pentafluorosulfur)benzamide (a derivative of this compound) is explored as a building block in synthesizing more complex drug candidates. The unique structure, incorporating a pentafluorosulfur group, may contribute to the pharmacokinetic properties of the derivatives.

The compound is used in medicinal chemistry labs where it undergoes various chemical reactions to attach different pharmacophores and create a library of compounds, which are then screened for biological activity using in vitro assays. The goal is to identify hit compounds that show desired activity at low micromolar concentrations, followed by optimization to produce lead compounds with improved potency, selectivity, and drug-like properties.

Antimicrobial Efficacy

This compound has been tested against Gram-positive and Gram-negative bacteria. Studies indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than that of non-fluorinated analogs, suggesting enhanced membrane permeability and interaction with bacterial targets.

Antimalarial Activity

The synthesis of pentafluorosulfanyl-substituted mefloquine derivatives included this compound as a key intermediate. In vitro assays demonstrated that these derivatives maintained or improved activity against Plasmodium falciparum compared to their CF3-substituted counterparts.

Material Science

The SF5 moiety significantly alters biological activity profiles. A comparative analysis of various functional groups attached to benzoic acid derivatives reveals the following:

| Functional Group | σP | σI | σR |

|---|---|---|---|

| SF5 | 0.68 | 0.55 | 0.11 |

| CF3 | 0.53 | 0.39 | 0.12 |

| SCF3 | 0.51 | 0.31 | 0.17 |

These values indicate that the SF5 group has a stronger electron-withdrawing effect compared to other groups, which may enhance its biological interactions by stabilizing reactive intermediates in enzymatic pathways. Researchers have synthesized a new class of push–pull fluorophores featuring the pentafluorosulfanyl (SF5) group as a potent acceptor .

Environmental Applications

Mecanismo De Acción

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific reactions it undergoes.

Comparación Con Compuestos Similares

3-Chloro-5-(pentafluorosulfur)benzoic acid is unique due to its combination of chlorine and pentafluorosulfur groups. Similar compounds include:

3-Chlorobenzoic acid: Lacks the pentafluorosulfur group.

5-(Pentafluorosulfur)benzoic acid: Lacks the chlorine atom.

3-Chloro-5-(fluorosulfur)benzoic acid: Contains a fluorosulfur group instead of pentafluorosulfur.

Actividad Biológica

3-Chloro-5-(pentafluorosulfur)benzoic acid is a compound that has garnered attention due to its unique structural features and potential biological activities. The pentafluorosulfanyl (SF5) group is known for its distinctive electronic properties, which can influence the biological interactions of the compound. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

IUPAC Name : 3-chloro-5-(pentafluoro-lambda~6~-sulfanyl)benzoic acid

Molecular Formula : C7H4ClF5O2S

Molecular Weight : 282.62 g/mol

CAS Number : 1448317-67-6

The compound features a benzoic acid structure with a chlorine atom and a pentafluorosulfanyl group at specific positions, contributing to its chemical reactivity and potential biological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Antimicrobial Activity : Research indicates that compounds containing the SF5 moiety exhibit significant antimicrobial properties. For instance, studies have shown that SF5-substituted compounds can enhance the efficacy of existing antibiotics against various bacterial strains, including those resistant to conventional treatments .

- Antimalarial Properties : The SF5 group has been incorporated into antimalarial drug candidates, demonstrating promising results in inhibiting the Plasmodium falciparum parasite. In particular, derivatives of mefloquine with SF5 substitution have shown comparable or improved IC50 values compared to traditional therapies .

- Inflammation Reduction : Animal model studies have indicated that compounds with the SF5 group can effectively reduce inflammation and pain. For example, a derivative was tested in an adjuvant-induced arthritis model, showing significant efficacy in blocking edema and arthritis symptoms with an effective dose (ED50) of approximately 0.094 mg/kg .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various SF5-containing compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than that of non-fluorinated analogs, suggesting enhanced membrane permeability and interaction with bacterial targets .

Case Study 2: Antimalarial Activity

The synthesis of pentafluorosulfanyl-substituted mefloquine derivatives included this compound as a key intermediate. In vitro assays demonstrated that these derivatives maintained or improved activity against Plasmodium falciparum compared to their CF3-substituted counterparts, highlighting the potential for developing new antimalarial agents based on this scaffold .

Research Findings

A comparative analysis of various functional groups attached to benzoic acid derivatives reveals that the SF5 moiety significantly alters biological activity profiles:

| Functional Group | σP | σI | σR |

|---|---|---|---|

| SF5 | 0.68 | 0.55 | 0.11 |

| CF3 | 0.53 | 0.39 | 0.12 |

| SCF3 | 0.51 | 0.31 | 0.17 |

These values indicate that the SF5 group has a stronger electron-withdrawing effect compared to other groups, which may enhance its biological interactions by stabilizing reactive intermediates in enzymatic pathways .

Propiedades

IUPAC Name |

3-chloro-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF5O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUCPMZEYUIRBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.